N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(4-Benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative characterized by a benzyl-substituted piperazine ring linked via a sulfonyl group to a phenylacetamide scaffold. This structural motif is common in medicinal chemistry, particularly in compounds targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-16(23)20-18-7-9-19(10-8-18)26(24,25)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRIUKFVOLMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-benzylpiperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways. For example, it has been shown to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis and to have anticonvulsant effects by modulating neuronal ion channels .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The compound’s structural analogs differ primarily in the substituents on the piperazine ring, sulfonamide linkage, or acetamide group. Key comparisons include:
Table 1: Structural and Pharmacological Comparison
- Analgesic Activity : Compound 35 (methylpiperazine) demonstrated superior analgesic activity to paracetamol, suggesting that small alkyl groups on piperazine optimize pain relief .
- Anti-Inflammatory Potential: Compound 37 (unsubstituted piperazine) showed anti-hypernociceptive effects, indicating that piperazine’s basicity and hydrogen-bonding capacity are critical for inflammatory pain modulation .
- Impact of Bulky Substituents : The benzyl group in the target compound may enhance receptor binding affinity compared to smaller substituents (e.g., methyl). However, excessive bulk (e.g., cycloheptyl in ) could reduce solubility or target access.
Crystallographic and Conformational Analysis
- Dihedral Angles : In structurally related N-phenylacetamide sulfonamides, dihedral angles between aromatic rings influence molecular conformation. For example, a compound with a p-toluenesulfonamido group exhibited an 81.27° dihedral angle between phenyl rings, stabilizing its bioactive conformation . The benzylpiperazine group in the target compound may introduce similar torsional effects.
- Hydrogen Bonding : Crystal structures of analogs (e.g., N-{[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide) reveal intramolecular C–H⋯O and N–H⋯O interactions, critical for stability and solubility .
Physicochemical Properties
- Lipophilicity: The benzyl group increases logP compared to methyl or acetylated analogs (e.g., N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide, logP ~1.2) .
- Solubility: Polar substituents (e.g., 3-methylbutanoyl in ) may improve aqueous solubility, whereas benzyl groups could reduce it, impacting bioavailability.
Biological Activity
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide (CAS No. 294885-65-7) is a compound of significant interest in pharmacological research due to its potential biological activities. This article comprehensively explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a complex structure that includes a benzylpiperazine moiety and a sulfonylphenyl group. This unique configuration contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C19H23N3O3S |
| Molecular Weight | 359.44 g/mol |
| IUPAC Name | N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide |
| CAS Number | 294885-65-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, contributing to its antimicrobial and anticonvulsant properties. For instance, it disrupts bacterial cell wall synthesis, showcasing significant antimicrobial activity.
- Receptor Binding : It binds to specific receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal excitability, which is crucial for its anticonvulsant effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It disrupts bacterial cell wall synthesis, leading to cell lysis. Studies have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.
Anticonvulsant Activity
A pivotal study evaluated the anticonvulsant activity of this compound using animal models. The results indicated that at doses of 100 mg/kg and 300 mg/kg, the compound provided significant protection in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The highest anticonvulsant activity was observed at 300 mg/kg, demonstrating its potential as a therapeutic agent for epilepsy .
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic properties of related compounds suggest potential anticancer activity. Analogous compounds have shown promising results against various cancer cell lines, indicating that this compound may also possess similar properties worth exploring further .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant activity |
| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy... | Antimicrobial and anticancer properties |
This compound stands out due to its dual action as both an antimicrobial and anticonvulsant agent, which may provide a broader therapeutic application than its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticonvulsant Study : In a study conducted on mice, the compound demonstrated significant protective effects against induced seizures in both MES and PTZ tests, suggesting its viability as an anticonvulsant agent .
- Antimicrobial Evaluation : Laboratory tests revealed that the compound effectively inhibited the growth of various bacterial strains, providing evidence for its potential use in treating bacterial infections.
- Cytotoxicity Assessment : Related compounds showed promising cytotoxic effects against cancer cell lines, indicating that further investigation into the anticancer potential of this compound is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
